N~1~,N~3~-Bis(3-aminopropyl)benzene-1,3-dicarboxamide

Catalog No.
S13016392
CAS No.
819883-45-9
M.F
C14H22N4O2
M. Wt
278.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N~1~,N~3~-Bis(3-aminopropyl)benzene-1,3-dicarboxam...

CAS Number

819883-45-9

Product Name

N~1~,N~3~-Bis(3-aminopropyl)benzene-1,3-dicarboxamide

IUPAC Name

1-N,3-N-bis(3-aminopropyl)benzene-1,3-dicarboxamide

Molecular Formula

C14H22N4O2

Molecular Weight

278.35 g/mol

InChI

InChI=1S/C14H22N4O2/c15-6-2-8-17-13(19)11-4-1-5-12(10-11)14(20)18-9-3-7-16/h1,4-5,10H,2-3,6-9,15-16H2,(H,17,19)(H,18,20)

InChI Key

LZGDFXNQCRPBGZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(=O)NCCCN)C(=O)NCCCN

N~1~,N~3~-Bis(3-aminopropyl)benzene-1,3-dicarboxamide is a chemical compound characterized by its unique structure, which consists of a benzene ring with two carboxamide groups and two 3-aminopropyl substituents. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. Its molecular formula is C_{15}H_{22}N_{4}O_{2}, and it features functional groups that may contribute to its biological activity and reactivity in chemical processes.

The chemical reactivity of N~1~,N~3~-Bis(3-aminopropyl)benzene-1,3-dicarboxamide primarily involves nucleophilic substitution and condensation reactions due to the presence of amine and carboxamide functional groups. These reactions can lead to the formation of various derivatives, which can be explored for enhanced biological activity or altered physical properties. The compound can also participate in coupling reactions, forming more complex structures that may have specific applications in drug development or polymer synthesis.

Research indicates that compounds similar to N~1~,N~3~-Bis(3-aminopropyl)benzene-1,3-dicarboxamide exhibit significant biological activities, including anticancer properties. For instance, studies have demonstrated that related compounds can inhibit the growth of cancer cells while exhibiting lower toxicity towards normal cells. The mechanisms often involve apoptosis induction and modulation of signaling pathways associated with cell proliferation and survival. Additionally, the presence of multiple amine groups may enhance interactions with biological targets, potentially increasing efficacy as therapeutic agents.

The synthesis of N~1~,N~3~-Bis(3-aminopropyl)benzene-1,3-dicarboxamide can be achieved through several methods:

  • Direct Amination: This involves the reaction of benzene-1,3-dicarboxylic acid with 3-aminopropylamine under controlled conditions, typically using a coupling agent to facilitate the formation of the amide bonds.
  • Multi-step Synthesis: Starting from simpler precursors such as benzene derivatives and aminopropylamines, one can employ a series of reactions including protection-deprotection steps to yield the final product.
  • Microwave-Assisted Synthesis: Utilizing microwave irradiation can significantly reduce reaction times and improve yields compared to traditional heating methods.

N~1~,N~3~-Bis(3-aminopropyl)benzene-1,3-dicarboxamide has potential applications in:

  • Pharmaceuticals: As a lead compound for developing new anticancer drugs or other therapeutics due to its biological activity.
  • Materials Science: In the development of polymers or coatings that require specific mechanical or thermal properties.
  • Bioconjugation: Serving as a linker in bioconjugation chemistry for drug delivery systems or diagnostic applications.

Interaction studies involving N~1~,N~3~-Bis(3-aminopropyl)benzene-1,3-dicarboxamide focus on its binding affinity with various biological targets such as enzymes or receptors. These studies often employ techniques like surface plasmon resonance or isothermal titration calorimetry to determine binding kinetics and thermodynamics. Understanding these interactions can elucidate the compound's mechanism of action and guide further modifications to enhance efficacy.

Several compounds share structural similarities with N~1~,N~3~-Bis(3-aminopropyl)benzene-1,3-dicarboxamide. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
N,N'-Bis(3-aminopropyl)-1,4-butanediamineContains a butane backbone instead of benzeneKnown as spermine; involved in cellular functions
Benzene-1,2-dicarboxamideTwo carboxamide groups on adjacent carbonsSimpler structure; less biological activity
Benzene-1,4-dicarboxamideCarboxamide groups on para positionsDifferent reactivity profile
N,N'-Diethylbenzene-1,2-dicarboxamideEthyl substitutions instead of propylAltered solubility and biological properties

N~1~,N~3~-Bis(3-aminopropyl)benzene-1,3-dicarboxamide stands out due to its dual amine functionality combined with carboxamide groups on the benzene ring, potentially enhancing its interaction with biological systems compared to simpler dicarboxamides or other polyamines.

XLogP3

-0.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

4

Exact Mass

278.17427596 g/mol

Monoisotopic Mass

278.17427596 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-10-2024

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